
Natriumhexahydroxoantimonat(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Natriumhexahydroxoantimonat(V), also known as sodium hexahydroxoantimonate(V), is a chemical compound with the formula NaSb(OH)6. It is a white to yellowish powder that belongs to the group of antimonates. This compound is characterized by its tetragonal crystal system and is known for its stability and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Natriumhexahydroxoantimonat(V) can be synthesized through the slow evaporation of an aqueous solution containing potassium antimonate and sodium chloride. This method involves dissolving potassium antimonate in water and adding sodium chloride to the solution. The mixture is then allowed to evaporate slowly, leading to the formation of Natriumhexahydroxoantimonat(V) crystals .
Industrial Production Methods
Industrial production of Natriumhexahydroxoantimonat(V) typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and concentration, to ensure high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Natriumhexahydroxoantimonat(V) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert Natriumhexahydroxoantimonat(V) to lower oxidation state antimony compounds.
Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Natriumhexahydroxoantimonat(V) include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving Natriumhexahydroxoantimonat(V) depend on the specific reaction conditions and reagents used. These products can include various antimony oxides, hydroxides, and other antimony-containing compounds .
Wissenschaftliche Forschungsanwendungen
Natriumhexahydroxoantimonat(V) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other antimony compounds and as a reagent in analytical chemistry.
Biology: Research has explored its potential use in biological systems, particularly in studying antimony’s effects on cellular processes.
Wirkmechanismus
The mechanism of action of Natriumhexahydroxoantimonat(V) involves its interaction with molecular targets and pathways within chemical and biological systems. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s hydroxide ions play a crucial role in its reactivity, allowing it to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Natriumhexahydroxoantimonat(V) can be compared with other similar compounds, such as potassium hexahydroxoantimonate(V) and other antimonates. These compounds share similar chemical structures and properties but differ in their specific reactivity and applications. For example, potassium hexahydroxoantimonate(V) has a similar formula (KSb(OH)6) but exhibits different solubility and reactivity characteristics .
List of Similar Compounds
- Potassium hexahydroxoantimonate(V) (KSb(OH)6)
- Sodium hexafluoroantimonate(V) (NaSbF6)
- Sodium thioantimonate(V) (Na3SbS4)
These compounds highlight the diversity within the group of antimonates and the unique properties of Natriumhexahydroxoantimonat(V) that make it valuable for various applications .
Eigenschaften
Molekularformel |
H12NaO6Sb+ |
|---|---|
Molekulargewicht |
252.84 g/mol |
InChI |
InChI=1S/Na.6H2O.Sb/h;6*1H2;/q+1;;;;;;; |
InChI-Schlüssel |
JNGDVALNJSTIDL-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.[Na+].[Sb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


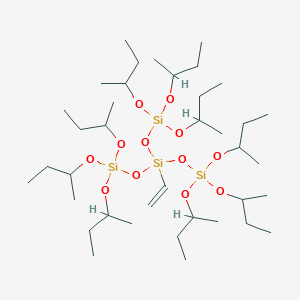
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate](/img/structure/B13834552.png)
![6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B13834556.png)
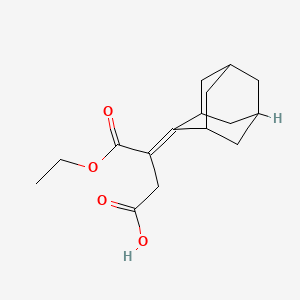

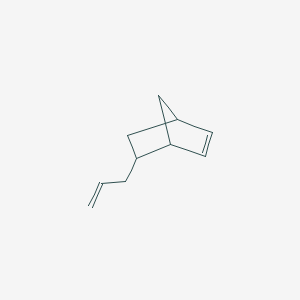
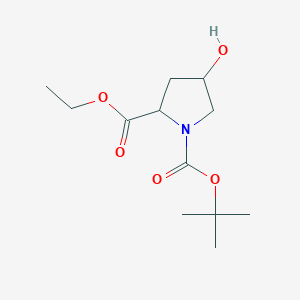
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)
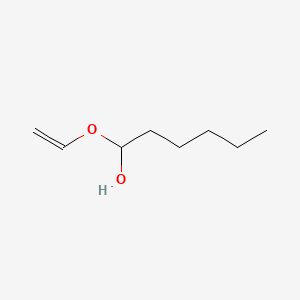


![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)
![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)
